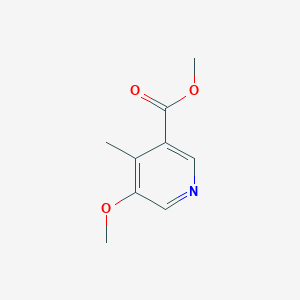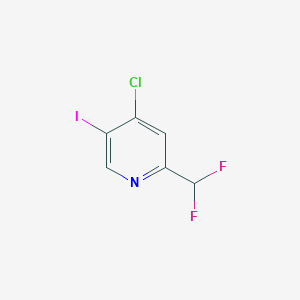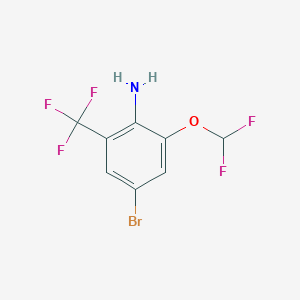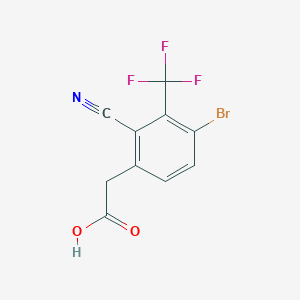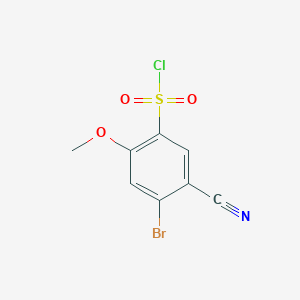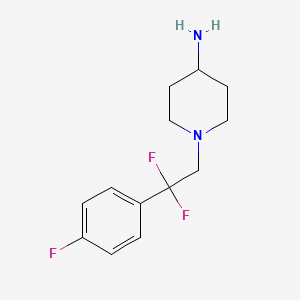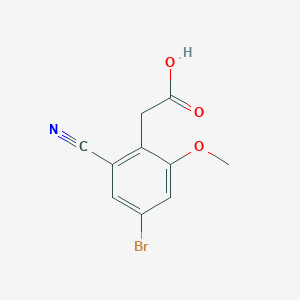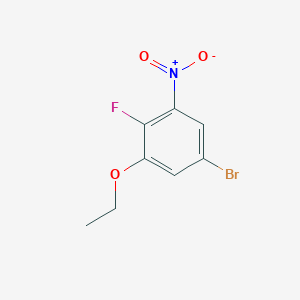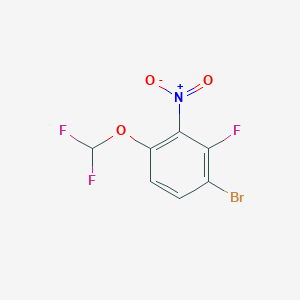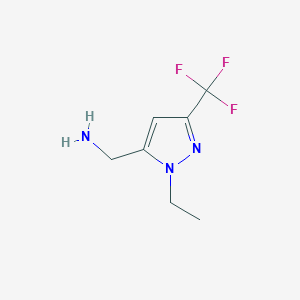
(1-éthyl-3-(trifluorométhyl)-1H-pyrazol-5-yl)méthanamine
Vue d'ensemble
Description
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C7H10F3N3 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plastification d'électrolytes dans le stockage d'énergie
Ce composé a été étudié pour son rôle dans la plastification des électrolytes de mélanges de polymères, qui sont cruciaux pour les systèmes conducteurs d'ions zinc dans les dispositifs de stockage d'énergie. L'ajout de ce composé à des mélanges de polymères tels que PEO/PVdF avec du triflate de zinc a montré qu'il améliorait la phase amorphe, réduisant ainsi la cristallinité et améliorant la conductivité ionique .
Électronique et optoélectronique de prochaine génération
Les propriétés structurales et électroniques des liquides ioniques apparentés contenant le groupe trifluorométhyle ont été ciblées pour des applications dans l'électronique basse consommation et les dispositifs optoélectroniques. Ces composés fournissent des informations sur les interactions de liaison, les changements conformationnels et la structure électronique, qui sont essentiels au développement de matériaux électroniques avancés .
Interactions moléculaires et analyse conformationnelle
Des études détaillées sur les interactions moléculaires et les analyses conformationnelles à l'aide de la théorie de la fonctionnelle de la densité (DFT) ont été menées sur des composés similaires. Ces études sont essentielles pour comprendre le comportement de ces composés dans divers environnements, ce qui est crucial pour la conception de médicaments et de matériaux ayant des propriétés spécifiques .
Potentiel biologique en pharmacologie
Les composés contenant le groupe trifluorométhyle ont été examinés pour leur potentiel biologique. Ils présentent une variété d'activités, notamment des propriétés antivirales, anti-inflammatoires, anticancéreuses et antimicrobiennes. Cela en fait des échafaudages précieux pour le développement de nouveaux agents thérapeutiques .
Développement de médicaments approuvés par la FDA
Le groupe trifluorométhyle est une caractéristique courante de nombreux médicaments approuvés par la FDA en raison de sa signification pharmacologique. La recherche sur ce groupe a conduit au développement de médicaments pour diverses maladies et affections, soulignant l'importance de ces composés en chimie médicinale .
Méthodologies synthétiques en chimie organique
La fonctionnalisation des dérivés du pyrazole, y compris ceux contenant le groupe trifluorométhyle, est un domaine de recherche clé en synthèse organique. Ces méthodes permettent la création de molécules diverses et complexes, qui peuvent être utilisées dans le développement de médicaments et d'autres applications chimiques .
Analyse Biochimique
Biochemical Properties
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc-ion conducting polymer blend electrolytes, enhancing ionic conductivity and mechanical integrity . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity or stability.
Cellular Effects
The effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into polymer electrolytes has been shown to enhance the amorphous phase of the polymer blend, thereby affecting the structural and functional properties of the cells . Additionally, it has been reported to improve thermal stability and ionic conductivity in polymer matrices .
Molecular Mechanism
At the molecular level, (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with zinc-ion conducting polymer blend electrolytes involves plasticization, which enhances ionic conductivity and mechanical integrity . These interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine in laboratory settings have been studied extensively. Over time, its stability and degradation can impact its effectiveness. Studies have shown that its incorporation into polymer electrolytes can lead to enhanced ionic conductivity and mechanical integrity over extended periods . Additionally, its effects on cellular function can vary depending on the duration of exposure and the specific conditions of the laboratory setting.
Dosage Effects in Animal Models
The effects of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, it has been observed to enhance ionic conductivity and mechanical integrity in polymer matrices At higher doses, it may exhibit toxic or adverse effects
Metabolic Pathways
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, its incorporation into polymer electrolytes can influence metabolic flux and metabolite levels . The specific pathways and enzymes involved in its metabolism need to be further elucidated through detailed biochemical studies.
Transport and Distribution
The transport and distribution of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. Studies have shown that its incorporation into polymer matrices can affect its distribution and accumulation within the cells . Understanding these interactions is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with polymer electrolytes can influence its localization within the cell, affecting its overall activity and function
Propriétés
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-2-13-5(4-11)3-6(12-13)7(8,9)10/h3H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXRLCMVDVPTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


